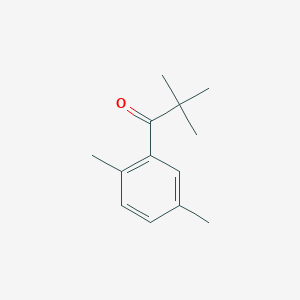
2',2,2,5'-Tetramethylpropiophenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’,2,2,5’-Tetramethylpropiophenone is a chemical compound with the molecular formula C13H18O. It is commonly used as a photoinitiator in radical polymerization reactions. The compound is characterized by its unique structure, which includes a ketone group attached to a phenyl ring substituted with methyl groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2’,2,2,5’-Tetramethylpropiophenone typically involves the Friedel-Crafts acylation reaction. This reaction uses an acyl chloride and an aromatic compound in the presence of a Lewis acid catalyst, such as aluminum chloride. The reaction conditions often require anhydrous conditions and a controlled temperature to ensure high yield and purity .
Industrial Production Methods: In industrial settings, the production of 2’,2,2,5’-Tetramethylpropiophenone follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction parameters to optimize yield and minimize impurities. The final product is then purified using techniques such as distillation or recrystallization .
Analyse Des Réactions Chimiques
Types of Reactions: 2’,2,2,5’-Tetramethylpropiophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methyl groups on the phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Applications De Recherche Scientifique
2’,2,2,5’-Tetramethylpropiophenone has a wide range of applications in scientific research:
Chemistry: It is used as a photoinitiator in radical polymerization reactions, which are essential in the production of various polymers and plastics.
Biology: The compound is used in the study of photochemical reactions and their effects on biological systems.
Medicine: Research into its potential use in drug delivery systems and as a component in pharmaceutical formulations is ongoing.
Industry: It is utilized in the manufacturing of coatings, adhesives, and other materials that require controlled polymerization.
Mécanisme D'action
The primary mechanism of action for 2’,2,2,5’-Tetramethylpropiophenone involves its role as a photoinitiator. Upon exposure to UV light, the compound undergoes a photochemical reaction that generates free radicals. These free radicals initiate the polymerization process by reacting with monomers to form polymer chains. The efficiency of this process is influenced by the molecular structure of the compound and the specific reaction conditions.
Comparaison Avec Des Composés Similaires
Benzoin methyl ether: Another photoinitiator used in polymerization reactions.
Acetophenone: A simpler ketone with similar reactivity but different applications.
Benzophenone: Used in similar applications but with different photochemical properties.
Uniqueness: 2’,2,2,5’-Tetramethylpropiophenone is unique due to its specific substitution pattern on the phenyl ring, which enhances its photoinitiating properties. This makes it particularly effective in applications requiring precise control over polymerization reactions .
Propriétés
IUPAC Name |
1-(2,5-dimethylphenyl)-2,2-dimethylpropan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O/c1-9-6-7-10(2)11(8-9)12(14)13(3,4)5/h6-8H,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLPMIFXUCYUHTO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)C(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90557290 |
Source


|
| Record name | 1-(2,5-Dimethylphenyl)-2,2-dimethylpropan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90557290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66390-56-5 |
Source


|
| Record name | 1-(2,5-Dimethylphenyl)-2,2-dimethylpropan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90557290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














